3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
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Overview
Description
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfamoyl group, a pyrrolidine ring, and a benzamide moiety.
Preparation Methods
The synthesis of 3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the sulfamoyl intermediate: This step involves the reaction of 3,4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl intermediate.
Coupling with 4-methylbenzoic acid: The sulfamoyl intermediate is then coupled with 4-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide intermediate.
Introduction of the pyrrolidine ring: The final step involves the reaction of the benzamide intermediate with pyrrolidine-1-carbonyl chloride under basic conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfamoyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in cancer research for its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling proteins.
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide include:
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid: This compound lacks the pyrrolidine ring but shares the sulfamoyl and benzamide moieties.
N-(2-(pyrrolidine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-18-11-13-22(16-20(18)3)29-35(33,34)25-17-21(12-10-19(25)2)26(31)28-24-9-5-4-8-23(24)27(32)30-14-6-7-15-30/h4-5,8-13,16-17,29H,6-7,14-15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHZRUAYPRRJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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